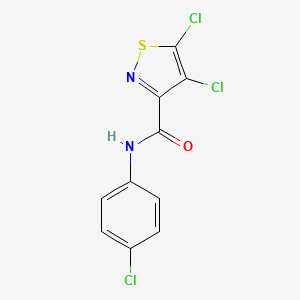

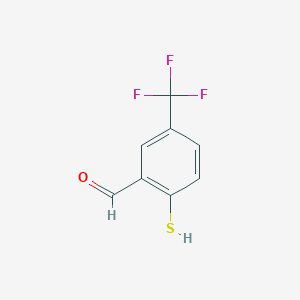

![molecular formula C8H8ClN3O2 B2380932 3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride CAS No. 2375259-73-5](/img/structure/B2380932.png)

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .

Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, various pyrazolo[3,4-b]pyridine derivatives have been synthesized . For instance, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-b]pyridines involve various synthetic strategies and approaches .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridines can be characterized by Mass, IR, 1H, 13C NMR spectra and CHN analysis data .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, which include “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride”, have been extensively studied for their biomedical applications . They have been synthesized in various ways and have shown diverse biological activities .

Antimicrobial Potential

Some derivatives of pyrazolo[3,4-b]pyridines have shown good antimicrobial potential . This suggests that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could also be explored for similar applications.

Inhibitory Effects

Novel compounds of pyrazolo[3,4-b]pyridines have shown good inhibitory effects with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM . This indicates that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could potentially be used in research related to inhibition of certain biological processes or enzymes.

Synthesis of Polycyclic Heterocycles

Pyrazolo[3,4-b]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as condensation partners . This suggests that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could be used in similar synthetic processes.

Therapeutic Potential

Imidazole-containing compounds, which include pyrazolo[3,4-b]pyridines, have shown therapeutic potential . This suggests that “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could be explored for its therapeutic potential.

Drug Discovery

Given the diverse biological activities of pyrazolo[3,4-b]pyridines, “3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride” could be a valuable compound in drug discovery .

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-methyl-2H-pyrazolo[4,3-c]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-4-5-3-9-7(8(12)13)2-6(5)11-10-4;/h2-3H,1H3,(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDLSOVGXGGSBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NC(=CC2=NN1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

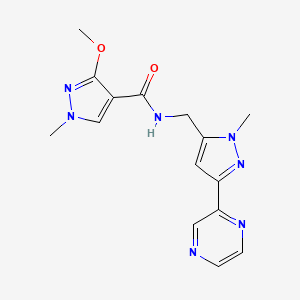

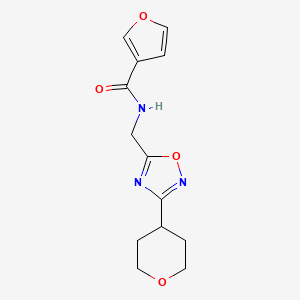

![2-(8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2380852.png)

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)

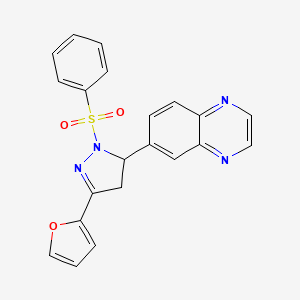

![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)

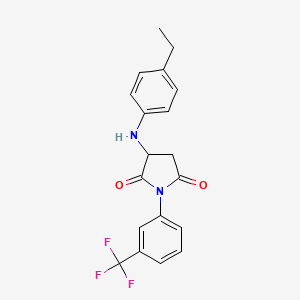

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)

![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)

![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)

![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)